
Ladostigil
Overview
Description
Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a multifunctional drug under development for neurodegenerative disorders, including Alzheimer’s disease (AD), mild cognitive impairment (MCI), and Lewy body dementia. It combines dual inhibitory activity against acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) and brain-selective monoamine oxidase (MAO)-A/B, enhancing cholinergic neurotransmission while exerting neuroprotective, anti-inflammatory, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ladostigil involves several steps, starting with the synthesis of the indanamine core, followed by the introduction of the propargyl and carbamate groups. The process typically involves the following steps:
Synthesis of Indanamine Core: The indanamine core is synthesized through a series of reactions, including cyclization and amination.
Introduction of Propargyl Group: The propargyl group is introduced via a propargylation reaction, typically using propargyl bromide and a suitable base.
Formation of Carbamate: The final step involves the formation of the carbamate group through a reaction with a suitable isocyanate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ladostigil undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the carbamate group, leading to the formation of amines.
Substitution: Substitution reactions can occur at the indanamine core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and reduced carbamate derivatives.
Substitution: Formation of halogenated and other substituted derivatives.
Scientific Research Applications
Alzheimer's Disease and Mild Cognitive Impairment
Ladostigil has been investigated in clinical trials for its efficacy in treating mild cognitive impairment (MCI) and Alzheimer's disease. A notable Phase 2 clinical trial assessed its safety and effectiveness over three years with 210 participants. Results indicated that while this compound did not significantly delay the progression to dementia, it was associated with less volume loss in the brain and hippocampus compared to placebo .
Neuroprotection in Animal Models
Research involving animal models has highlighted this compound's neuroprotective capabilities:
- In studies with aging rats, treatment with this compound prevented declines in recognition and spatial memory while suppressing inflammatory cytokines such as IL-1β and IL-6 by approximately 50% .
- In models of global ischemia and traumatic brain injury, this compound exhibited significant protective effects against neuronal damage .
Case Study 1: Phase 2 Clinical Trial for MCI
A clinical trial conducted across multiple European countries involved patients aged 55 to 85 diagnosed with MCI. Participants were randomized to receive either this compound or placebo. Although no significant differences were observed in progression to Alzheimer's disease, those treated with this compound experienced less atrophy in brain structures over time .
Case Study 2: Neuroprotective Effects in Aging Rats
In a controlled study involving aging rats treated with this compound for six months, researchers noted improvements in cognitive function alongside a marked reduction in inflammatory markers. This suggests potential applications for this compound in age-related cognitive decline management .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
Study Type | Findings | Outcome |
---|---|---|
Phase 2 Clinical Trial (MCI) | No significant delay in dementia progression; reduced brain volume loss | Safe but not clinically effective |
Animal Model (Aging Rats) | Prevented cognitive decline; reduced IL-1β and IL-6 levels | Neuroprotective effects observed |
Neurodegenerative Rat Models | Anti-apoptotic effects; improved spatial memory after ischemic events | Significant neuroprotection |
Mechanism of Action
Ladostigil exerts its effects through multiple mechanisms:
Inhibition of Acetylcholinesterase and Butyrylcholinesterase: This leads to increased levels of acetylcholine in the brain, improving cognitive function.
Inhibition of Monoamine Oxidase B: This leads to increased levels of monoamines, such as dopamine, which are beneficial in treating neurodegenerative diseases.
Antioxidant and Anti-inflammatory Effects: This compound reduces oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Comparison with Similar Compounds
Mechanisms of Action :
- Cholinesterase Inhibition : Ladostigil inhibits AChE (IC₅₀ = 31.8 μM) and BuChE, improving cognitive deficits by increasing synaptic acetylcholine levels .
- MAO Inhibition: It selectively inhibits MAO-A/B in the brain, elevating monoamines (dopamine, serotonin, norepinephrine) without peripheral tyramine potentiation risks .
Preclinical and Clinical Findings :
- In aged rats, 6 months of treatment (1 mg/kg/day) prevented age-related memory decline, gliosis, and oxidative stress .
- A Phase II trial in MCI patients (n=210) demonstrated safety but inconclusive efficacy in slowing progression to AD .
This compound’s multifunctionality distinguishes it from conventional single-target drugs. Below is a detailed comparison with structurally or mechanistically related compounds:
This compound vs. Rivastigmine and Rasagiline
Key Findings :
- This compound’s MAO-A/B inhibition and anti-inflammatory activity surpass rivastigmine’s cholinesterase-only approach .
- Unlike rasagiline, this compound addresses both cognitive decline (via AChE inhibition) and neuroinflammation .
This compound vs. TV3279 (Structural Analog)
TV3279, the S-isomer of this compound, shares cholinesterase inhibition but lacks MAO inhibitory activity.
This compound vs. Other Multi-Target Inhibitors
Key Insights :
Biological Activity
Ladostigil, a novel compound with neuroprotective properties, has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease and mild cognitive impairment (MCI). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future research.
This compound exhibits multiple biological activities that contribute to its neuroprotective effects:
- Anti-Apoptotic Activity : this compound has shown potent anti-apoptotic properties in various in vitro and in vivo models. It regulates amyloid precursor protein processing and activates key signaling pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for neuronal survival .
- Oxidative Stress Reduction : The compound reduces oxidative stress by enhancing antioxidant defenses and preventing microglial activation. This is particularly relevant in aging models where oxidative damage is prevalent .
- Neurotrophic Factor Modulation : this compound promotes the upregulation of neurotrophic factors, which support neuronal growth and survival. This effect is associated with the prevention of mitochondrial dysfunction .
- Cytokine Release Modulation : Recent studies indicate that this compound significantly reduces the release of pro-inflammatory cytokines such as IL-6 and IL-1β from activated microglia, suggesting an anti-inflammatory role that could mitigate neuroinflammation associated with neurodegenerative diseases .
Clinical Findings
This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in patients with MCI. Key findings include:
- Phase 2 Trials : In a randomized, double-blind, placebo-controlled trial involving 210 patients over 36 months, this compound did not significantly delay progression to Alzheimer’s disease compared to placebo. However, it was associated with less brain volume loss in the hippocampus and whole brain, indicating a potential protective effect against atrophy .
- Safety Profile : The compound was well tolerated among participants, with adverse events being comparable between this compound and placebo groups. Notably, there were fewer serious adverse events reported in the this compound group .
Data Table: Summary of Key Clinical Trial Results
Case Studies
- Neuroprotective Efficacy : In animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects against ischemic damage and traumatic brain injury. The compound reduced neuronal death markers and preserved mitochondrial integrity .
- Cognitive Function Improvement : A study assessing spatial memory impairment induced by scopolamine in rats found that this compound significantly improved cognitive performance, suggesting its potential as a cognitive enhancer .
Q & A
Q. Basic: What are the primary molecular targets of Ladostigil, and how do they contribute to its neuroprotective effects?
This compound is a dual inhibitor of cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) , with IC50 values of 31.8 μM (AChE) and 37.1 μM (MAO-B) in vitro . Its neuroprotective effects arise from:
- MAO inhibition : Reduces dopamine and serotonin degradation, increasing synaptic neurotransmitter levels (e.g., 90% elevation in rodent models) .
- ChE inhibition : Enhances acetylcholine availability, counteracting cognitive deficits in Alzheimer’s models .
- Multifunctional pathways : Activates PKC/MAPK signaling, upregulating neurotrophic factors (BDNF, GDNF) and synaptic proteins (Synaptophysin IV) .
Methodological Insight : To validate target engagement, use ex vivo MAO activity assays in brain homogenates after chronic dosing (e.g., 26 mg/kg for 2 weeks in rats achieves >70% MAO-B inhibition) .
Q. Basic: What in vitro models are used to study this compound’s efficacy against oxidative stress?
The SH-SY5Y neuroblastoma cell line is a standard model. Key protocols include:
- Oxidative stress induction : H₂O₂ (100–500 μM) or Sin1 (peroxynitrite donor) .
- Outcome measures :
Clinical Trial Data :
Phase | Indication | Location | Enrollment | Primary Outcome | Reference |
---|---|---|---|---|---|
2 | MCI → Alzheimer’s | Israel, EU | 200–210 | Cognitive decline rate |
Q. Basic: What behavioral tests in rodents validate this compound’s cognitive benefits?
- Object/Place Recognition : Aging rats treated with this compound (1–3 mg/kg/day) retain memory retention, with 80% improvement vs. controls .
- Morris Water Maze : Assess spatial memory; this compound reverses scopolamine-induced deficits via AChE inhibition .
Methodological Insight : Use within-subject crossover designs to control for variability, with washout periods to exclude carryover effects.
Q. Advanced: How does this compound modulate synaptic proteins and neurotrophic factors in Alzheimer’s models?
- Synaptophysin IV : this compound upregulates this synaptic vesicle protein, enhancing neurotransmission .
- BDNF/GDNF : Stimulates PKC/MAPK pathways, increasing neurotrophin expression by 2–3 fold in hippocampal neurons .
Experimental Design : Use Western blotting or qPCR to quantify protein/mRNA levels in brain regions (e.g., cortex, hippocampus) post-treatment.
Q. Basic: What pharmacokinetic properties underlie this compound’s brain selectivity?
- Oral bioavailability : >80% in rodents, with rapid blood-brain barrier penetration .
- Half-life : ~4–6 hours in plasma, but metabolites sustain MAO inhibition for >24 hours .
Methodological Insight : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to link plasma concentrations to brain MAO activity.
Q. Advanced: How are dosing regimens optimized in preclinical studies?
- Chronic dosing : 26 mg/kg/day for 2 weeks in rats achieves steady-state MAO inhibition without peripheral toxicity .
- Dose-response curves : Use nonlinear regression to model ChE/MAO inhibition vs. dose (EC50: 9–120 mg/kg) .
Key Finding : Subacute dosing (e.g., 12 mg/kg) improves safety while maintaining efficacy in spatial memory tests .
Properties
IUPAC Name |
[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXOCOHMBFOVJS-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045854 | |
Record name | Ladostigil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209394-27-4 | |
Record name | Ladostigil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209394-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ladostigil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ladostigil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ladostigil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LADOSTIGIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.